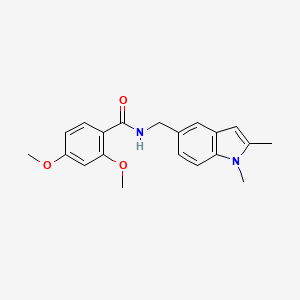

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide

Description

The compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 1,2-dimethylindole moiety linked via a methyl group to the benzamide core. The benzamide ring is substituted with methoxy groups at the 2- and 4-positions. Indole derivatives are known for interactions with neurotransmitter receptors (e.g., serotonin), while benzamides are widely explored for applications ranging from neuroimaging to catalysis .

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-9-15-10-14(5-8-18(15)22(13)2)12-21-20(23)17-7-6-16(24-3)11-19(17)25-4/h5-11H,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZDZYYKEWJDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, is synthesized through a Fischer indole synthesis reaction.

Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide to introduce the benzyl group.

Amidation: The alkylated indole is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.

Industrial Production Methods

While specific industrial production methods for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with different functional groups.

Applications De Recherche Scientifique

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Pharmacological and Functional Insights

Metal-Catalyzed Reactivity

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling selective C–H bond activation in catalytic reactions .

Neuroreceptor Targeting

The fluorinated benzamide tracer in and demonstrates how substituents like fluorine-18 and pyrrolidinyl groups enhance dopamine D₂ receptor binding affinity and pharmacokinetics for PET imaging . The target compound’s indole moiety could confer affinity for serotonin receptors, but the absence of a radiolabel or polar groups (e.g., fluorine) may limit its utility in neuroimaging.

Antioxidant Activity

The adamantane-containing benzamide in highlights the role of hydrophobic groups (e.g., adamantane) in enhancing membrane permeability and radical-scavenging activity .

Physicochemical and Metabolic Considerations

Activité Biologique

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activities, relevant case studies, and research findings.

Molecular Formula: C20H22N2O3

Molecular Weight: 338.40 g/mol

IUPAC Name: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide

SMILES Notation: CC1=CNC2=C1C(=CC(=C2)C(=O)N(C)C)C(=O)OC(C)C

Biological Activity Overview

The biological activity of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide has been explored in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide exhibit significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : A study reported that related indole derivatives showed MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for similar activity in the target compound .

| Compound Type | MIC (µg/mL) | Pathogen |

|---|---|---|

| Indole Derivative | ≤ 0.25 | MRSA |

| Other Analogues | 16 | C. neoformans |

Anticancer Properties

Indole derivatives have been recognized for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against cancer cell lines. The compound's indole moiety is crucial for its interaction with biological targets involved in cancer progression.

In vitro studies demonstrated that derivatives with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance:

- Cell Line Testing : Compounds were tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM depending on the specific modifications made to the indole structure.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies suggest that indole-based compounds can modulate inflammatory pathways:

- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies and Research Findings

Several key studies have contributed to the understanding of the biological activity of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide:

- Study on Antibacterial Activity : A comprehensive screening of indole derivatives revealed that specific substitutions led to enhanced antibacterial activity against MRSA and other pathogens. The presence of methoxy groups was particularly beneficial for increasing potency .

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human cell lines (e.g., HEK293), some derivatives exhibited low toxicity profiles while maintaining high antibacterial efficacy.

- Inflammatory Response Modulation : Research indicated that certain indole derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.